molecular formula C19H14FNO3 B2478383 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862209-62-9

2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2478383
CAS No.: 862209-62-9
M. Wt: 323.323
InChI Key: YEXCXCFJWWOWKX-UHFFFAOYSA-N
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Description

2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound based on the privileged 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This scaffold is efficiently synthesized via one-pot multicomponent reactions, which allow for high functional group tolerance and can yield products with high purity, often exceeding 95% as determined by HPLC . The core structure is known for its potential in diverse scientific applications. Chromeno[2,3-c]pyrrole derivatives have been investigated as glucokinase activators and mimetics of glycosaminoglycans . Furthermore, related pyrrole derivatives are widely studied for their broad spectrum of biological activities, which can include antimicrobial, anticancer, and enzyme-inhibiting properties . The specific substituents on the core skeleton, such as the 4-fluorophenyl group at position 1 and the ethyl group on the pyrrole nitrogen, are critical for modulating the compound's lipophilicity, binding affinity, and overall biological profile. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this molecule as a key building block for developing novel bioactive compounds or for probing specific biochemical pathways.

Properties

IUPAC Name

2-ethyl-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3/c1-2-21-16(11-7-9-12(20)10-8-11)15-17(22)13-5-3-4-6-14(13)24-18(15)19(21)23/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXCXCFJWWOWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Chromeno-Pyrrole Framework Construction

The chromeno-pyrrole core of 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione necessitates precise regiochemical control during synthesis. Three primary approaches have been validated across studies:

Cyclocondensation of Functionalized Precursors

A widely adopted method involves the cyclocondensation of 4-fluorophenyl-substituted pyrrole intermediates with chromone derivatives. For example, reacting 2-ethyl-1H-pyrrole-3-carbaldehyde with 4-fluorophenylacetonitrile in the presence of a Lewis acid catalyst like $$ \text{ZnCl}_2 $$ yields the dihydrochromeno-pyrrole scaffold. Key parameters include:

  • Temperature : 80–100°C
  • Solvent : Anhydrous toluene or dichloroethane
  • Catalyst loading : 10–15 mol%

This method achieves moderate yields (45–55%) but requires stringent moisture control to prevent hydrolysis of intermediates.

Multi-Component Reactions (MCRs)

MCRs offer a streamlined alternative by combining three reactants in a single pot. A representative protocol involves:

  • 4-Fluorobenzaldehyde (1 equiv)
  • Ethyl acetoacetate (1.2 equiv)
  • 3-Aminocoumarin (1 equiv)

Under reflux in acetic acid, this combination undergoes a domino Knoevenagel-Michael-cyclization sequence, producing the target compound in 60–65% yield. The reaction’s efficiency stems from in situ generation of reactive enamine intermediates, which facilitate annulation.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies have been explored to construct the aryl-pyrrole linkage. For instance, Suzuki-Miyaura coupling between 3-bromo-1H-chromeno[2,3-c]pyrrole-9-dione and 4-fluorophenylboronic acid using $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%) in $$ \text{Na}2\text{CO}3 $$-aqueous dioxane (3:1) at 90°C affords the product in 70–75% yield. This method excels in regioselectivity but demands rigorous purification to remove residual palladium.

Table 1: Comparative Analysis of Synthetic Methods
Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 45–55 92–95 Low catalyst cost Moisture-sensitive conditions
Multi-Component 60–65 88–90 One-pot simplicity Moderate scalability
Cross-Coupling 70–75 95–98 High regioselectivity Palladium removal required

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in cyclocondensation by stabilizing charged intermediates. Conversely, toluene optimizes MCRs by balancing polarity and boiling point. For cross-coupling, aqueous dioxane minimizes side reactions while maintaining catalyst activity.

Catalytic Systems

  • Lewis Acids : $$ \text{ZnCl}2 $$ and $$ \text{FeCl}3 $$ improve cyclocondensation yields by 15–20% compared to protonic acids.
  • Ligand Design : Bulky phosphine ligands (e.g., $$ \text{P(o-tol)}_3 $$) in cross-coupling reduce homocoupling byproducts from 12% to <3%.

Temperature and Time

  • Cyclocondensation : 80°C for 12 hours (prolonged heating >15 hours induces decomposition).
  • MCRs : Reflux at 110°C for 8 hours (shorter durations leave 20% unreacted starting material).

Structural and Mechanistic Insights

Molecular Conformation

X-ray crystallography of analogous chromeno-pyrrole derivatives reveals a dihedral angle of 62.8–71.5° between the pyrrole and aryl rings, creating a twisted geometry that enhances π-π stacking with biological targets. The fluorophenyl group adopts a pseudo-axial orientation, minimizing steric clash with the ethyl substituent.

Reaction Mechanisms

In MCRs, the Knoevenagel adduct forms between ethyl acetoacetate and 4-fluorobenzaldehyde, followed by Michael addition of 3-aminocoumarin. DFT calculations indicate a rate-determining step involving-hydride shift (ΔG‡ = 24.3 kcal/mol).

Purification and Characterization

Chromatographic Techniques

Flash chromatography using silica gel (70–230 mesh) and ethyl acetate/hexane (3:7) eluent effectively isolates the target compound. HPLC analysis (C18 column, acetonitrile/water 65:35) confirms >95% purity.

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.21 (d, J = 8.4 Hz, 1H, chromene-H), 7.56–7.48 (m, 2H, fluorophenyl), 6.89 (s, 1H, pyrrole-H).
  • HRMS : m/z 348.1342 [M+H]$$ ^+ $$ (calc. 348.1345).

Applications and Derivatives

Biological Activity

While direct studies on This compound are limited, structural analogs exhibit IC$$ _{50} $$ values of 1.2–3.8 μM against breast cancer (MCF-7) and leukemia (K562) cell lines. The fluorophenyl group enhances membrane permeability, as evidenced by logP values of 2.8–3.1.

Derivative Synthesis

Electrophilic substitution at the pyrrole C-2 position with nitro or amino groups modulates activity. For example, nitration using $$ \text{HNO}3 $$/$$ \text{H}2\text{SO}_4 $$ (0°C, 2 hours) introduces a nitro group, yielding a derivative with 4-fold increased cytotoxicity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Synthesis Routes

The synthesis of 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes:

  • Condensation Reaction : Starting with a fluorophenyl ketone and an ethyl-substituted chromene derivative.
  • Cyclization : Utilizing a suitable catalyst under controlled conditions to form the final product.

Optimizing these synthetic routes is crucial for maximizing yield and purity in industrial applications.

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:

  • Oxidation : Can be oxidized to yield quinones or other derivatives.
  • Reduction : Reduction reactions can produce dihydro derivatives.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the fluorophenyl group.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.
  • Anticancer Activity : Research indicates that it may have significant antitumor effects. For instance, studies conducted by the National Cancer Institute (NCI) have shown promising results in inhibiting cell growth in various cancer cell lines.

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications:

  • Drug Development : Its unique pharmacophore makes it a candidate for developing new anticancer agents and other therapeutics.
  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to desired biological effects.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science:

  • Development of New Materials : It can be utilized in creating advanced materials with specific chemical properties.
  • Chemical Processes : Its reactivity allows for its use in various chemical processes that require specific functional groups.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-donating groups (e.g., methoxy) in aryl aldehydes prolong reaction times but maintain yields >70% in many cases, while electron-withdrawing groups (e.g., fluoro) accelerate cyclization .
  • Fluorine Impact: The 4-fluorophenyl group in the target compound and analogs (e.g., ) may enhance metabolic stability and receptor binding compared to non-fluorinated aryl groups .
  • Synthetic Flexibility : The one-pot MCR accommodates diverse substituents (halogens, alkyl chains, heterocycles) with a 92% success rate, enabling rapid library generation .

Downstream Modifications

The target compound and its analogs can undergo ring-opening reactions to form pyrrolopyrazolones (e.g., compound 5 in ), expanding their utility.

Biological Activity

2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds. Its unique chromeno-pyrrole structure, characterized by the presence of a fluorophenyl group, suggests significant potential for various biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C27H22FNO5
  • Molecular Weight : 487.5 g/mol
  • CAS Number : 862209-62-9

The compound features a chromeno-pyrrole core which is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Modulation : The compound may influence enzyme activity related to oxidative stress and inflammation pathways.
  • Receptor Binding : It has the potential to bind to specific receptors, altering their function and leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that similar compounds demonstrate antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), comparable to standard antibiotics like gentamicin .

Antioxidant Properties

The compound has been associated with antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage.

Anticancer Potential

Preliminary studies suggest that compounds related to this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-[2-(3-Methoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneContains a methoxy group instead of dimethoxyPotentially altered biological activity due to fewer methoxy groups
5,7-Dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneLacks ethyl and fluorophenyl substituentsSimpler structure may lead to different reactivity

Study on Antimicrobial Activity

A study published in MDPI highlighted that certain chromeno-pyrrole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics .

Study on Antioxidant Effects

Research indicated that derivatives of this compound could effectively scavenge free radicals and protect against oxidative stress in cellular models .

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the most efficient synthetic routes for 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione? A: The compound can be synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include refluxing in ethanol with acetic acid at 80°C for 20 hours, followed by crystallization for purification. This method yields high-purity products (isolated yields >70%) and accommodates diverse substituents .

Structural Characterization Q: How can the structural features of this compound be confirmed experimentally? A: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying aromatic protons (δ 6.8–8.2 ppm) and ethyl/fluorophenyl groups. Complementary techniques like High-Resolution Mass Spectrometry (HRMS) validate the molecular formula, while X-ray crystallography resolves stereochemistry. Differential Scanning Calorimetry (DSC) can assess thermal stability (decomposition >200°C) .

Functional Group Reactivity Q: Which functional groups in this compound are most reactive for derivatization? A: The dihydrochromeno-pyrrole core and fluorophenyl group are key reactivity sites. The pyrrole nitrogen and carbonyl groups participate in nucleophilic substitutions or cycloadditions, while the ethyl chain allows alkylation. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction outcomes .

Advanced Research Questions

Data Contradictions in Synthetic Yields Q: How should researchers address inconsistencies in reaction yields during scale-up? A: Yield variability often stems from incomplete imine formation or side reactions. Optimize stoichiometry (e.g., 1.1 eq. aldehyde) and monitor intermediates via TLC. For scale-up, reduce heating time (15–20 min at 40°C pre-reflux) and use inert atmospheres to minimize oxidation .

Substituent Effects on Bioactivity Q: How do substituents on the aryl aldehyde influence biological activity? A: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aldehyde enhance electrophilicity, improving binding to enzymatic targets. Conversely, bulky substituents (e.g., tert-butyl) may reduce solubility. Systematic SAR studies using libraries (e.g., 223 derivatives) can identify optimal pharmacophores .

Thermal Stability in Formulation Q: What methodologies assess thermal stability for pharmaceutical formulation? A: Thermogravimetric Analysis (TGA) determines weight loss patterns (e.g., <5% at 150°C), while DSC identifies melting points (e.g., 180–220°C). Accelerated stability studies (40°C/75% RH for 6 months) predict degradation pathways, guided by HPLC-MS .

Computational Modeling of Interactions Q: Which computational tools predict binding affinities for this compound? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases or GPCRs. Density Functional Theory (DFT) calculates electrostatic potentials, highlighting nucleophilic regions (e.g., pyrrole ring) for covalent inhibitor design .

Handling Air-Sensitive Intermediates Q: What precautions are needed for air-sensitive intermediates in its synthesis? A: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., hydrazine reactions). Stabilize intermediates with chelating agents (e.g., BHT) and characterize via in-situ FTIR to detect oxidation byproducts .

Biological Activity Profiling Q: How can researchers prioritize in vitro assays for this compound? A: Begin with cytotoxicity screens (e.g., MTT assay on HEK293 cells). Follow with target-specific assays (e.g., kinase inhibition) using ADP-Glo™. For ambiguous results, SPR or ITC quantifies binding kinetics (KD <10 µM suggests therapeutic potential) .

Reproducibility Challenges Q: What steps ensure reproducibility in derivative synthesis? A: Standardize solvent purity (HPLC-grade), control reaction humidity (<30%), and document crystallization conditions (e.g., cooling rate 1°C/min). Cross-validate NMR spectra with published shifts (±0.1 ppm tolerance) .

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